
2-Acetamido-4-chloro-5-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-4-chloro-5-methoxybenzoic acid is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzoic acid, featuring an acetamido group, a chlorine atom, and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-chloro-5-methoxybenzoic acid typically involves the acylation of 4-amino-5-chloro-2-methoxybenzoic acid. One common method is to react 4-amino-5-chloro-2-methoxybenzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-4-chloro-5-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamido group can be hydrolyzed to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-4-chloro-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Acetamido-4-chloro-5-methoxybenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine and methoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamido-5-chloro-2-methoxybenzoic acid: Similar structure but different substitution pattern.
2-Chloro-5-methoxybenzoic acid: Lacks the acetamido group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Ester derivative of the compound
Uniqueness
2-Acetamido-4-chloro-5-methoxybenzoic acid is unique due to the presence of both the acetamido and methoxy groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
62492-48-2 |
|---|---|
Molekularformel |
C10H10ClNO4 |
Molekulargewicht |
243.64 g/mol |
IUPAC-Name |
2-acetamido-4-chloro-5-methoxybenzoic acid |
InChI |
InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-7(11)9(16-2)3-6(8)10(14)15/h3-4H,1-2H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
WWIKBEBQURIVNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)


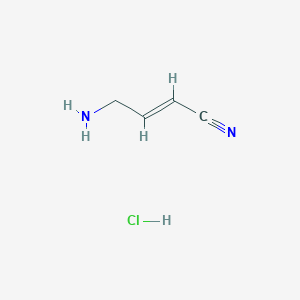


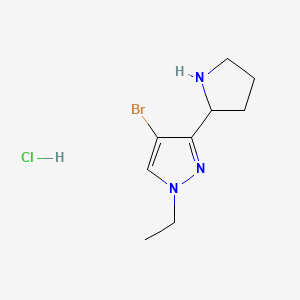
![rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13453074.png)


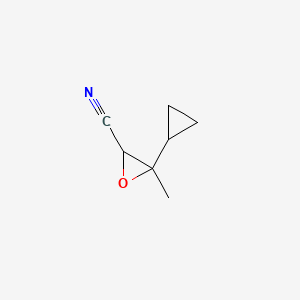
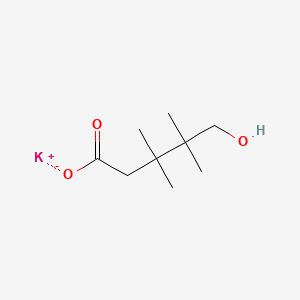
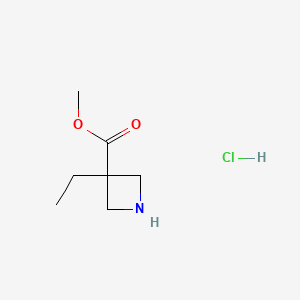
![benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)
